1,1,2-Trifluorotrinitroethane
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Overview
Description
1,1,2-Trifluorotrinitroethane is a chemical compound with the molecular formula C₂F₃N₃O₆ and a molecular weight of 219.0331 g/mol It is characterized by the presence of three fluorine atoms and three nitro groups attached to an ethane backbone
Preparation Methods
The synthesis of 1,1,2-Trifluorotrinitroethane typically involves the nitration of fluorinated ethane derivatives. One common method includes the reaction of fluorinated ethanes with nitric acid under controlled conditions. The reaction conditions, such as temperature and concentration of reagents, are crucial to ensure the selective formation of the desired product .
Industrial production methods often involve the use of specialized equipment to handle the highly reactive and potentially hazardous reagents. The process may include multiple steps of purification to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
1,1,2-Trifluorotrinitroethane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro groups to amino groups. Typical reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atoms in this compound can be substituted by other nucleophiles under appropriate conditions. For example, reactions with sodium methoxide can replace fluorine atoms with methoxy groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1,1,2-Trifluorotrinitroethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of drugs with enhanced metabolic stability.
Mechanism of Action
The mechanism of action of 1,1,2-Trifluorotrinitroethane involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the fluorine atoms influence the compound’s reactivity and stability. The pathways involved in its action are complex and depend on the specific application and conditions .
Comparison with Similar Compounds
1,1,2-Trifluorotrinitroethane can be compared with other fluorinated nitroethanes, such as:
1,1,1-Trifluoro-2-nitroethane: This compound has a similar structure but differs in the position of the nitro group.
1,1,2-Trichloro-1,2,2-trifluoroethane: Although it contains chlorine atoms instead of nitro groups, it shares some chemical properties with this compound.
The uniqueness of this compound lies in its combination of fluorine and nitro groups, which impart distinct chemical and physical properties.
Properties
CAS No. |
20165-38-2 |
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Molecular Formula |
C2F3N3O6 |
Molecular Weight |
219.03 g/mol |
IUPAC Name |
1,1,2-trifluoro-1,2,2-trinitroethane |
InChI |
InChI=1S/C2F3N3O6/c3-1(4,6(9)10)2(5,7(11)12)8(13)14 |
InChI Key |
YZXMNZPACCLUCJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])(F)F)([N+](=O)[O-])([N+](=O)[O-])F |
Origin of Product |
United States |
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